molecular formula C20H32O4 B158712 11-deoxy Prostaglandin E2

11-deoxy Prostaglandin E2

Cat. No.: B158712
M. Wt: 336.5 g/mol
InChI Key: CTHZICXYLKQMKI-FOSBLDSVSA-N
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Description

Molecular Structure Analysis

The molecular formula of 11-deoxy-PGE2 is C20H32O4 . It has an average mass of 336.466 Da and a mono-isotopic mass of 336.230072 Da . The compound has 3 defined stereocenters .


Physical and Chemical Properties Analysis

11-deoxy-PGE2 has a density of 1.1±0.1 g/cm3, a boiling point of 510.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, 12 freely rotating bonds, and no violations of Lipinski’s rules .

Scientific Research Applications

  • Ocular Health : A study by Aragona et al. (1987) investigated the effects of a PGE2-analogue on the secretory processes of conjunctival goblet cells in rabbits. They found that the analogue enhanced mucous lacrimal secretion, indicating potential applications in eye health (Aragona et al., 1987).

  • Vascular Function : Jones and Woodward (2011) explored the contractile activity of 11-deoxy-16,16-dimethyl PGE2 on pig cerebral artery, focusing on its selectivity profile and interaction with EP3 and TP (thromboxane A2-like) receptors. This research could have implications for understanding vascular functions and disorders (Jones & Woodward, 2011).

  • Bone Health and Osteoblastic Function : Suda et al. (1996) studied the prostaglandin E receptor subtypes in an osteoblastic cell line. Their research revealed that 11-deoxy-PGE1, an EP2 and EP4 agonist, influences osteoblastic functions such as DNA synthesis and alkaline phosphatase activity, suggesting roles in bone health and osteoblastic differentiation (Suda et al., 1996).

  • Platelet Aggregation : Macintyre and Salzman (1979) discovered that certain prostaglandins, including 11-deoxy-PGE2, have aggregating activity on human platelets. This finding is significant for understanding blood clot formation and cardiovascular health (Macintyre & Salzman, 1979).

  • Synthetic Analogs Development : Jones, Bicking, and Cragoe (1979) reported on the synthesis of a sultam analog of 11-deoxy PGE2, contributing to the development of new prostaglandin analogs for various applications (Jones, Bicking, & Cragoe, 1979).

  • Gastrointestinal Health : Arrigoni et al. (1984) studied the effects of a PGE2 analogue on preventing gastrointestinal ulcers and inhibiting gastric acid secretion in rats. Their research contributes to understanding the role of prostaglandins in gastrointestinal health and disease management (Arrigoni et al., 1984).

  • Bronchodilation : Davis et al. (1986) found that certain analogs of 11-deoxy-PGE2 are potent bronchodilators, which could have implications for respiratory treatments (Davis et al., 1986).

Mechanism of Action

Target of Action

The primary target of 11-deoxy Prostaglandin E2 is the EP4 receptor . This receptor is a part of the G protein-coupled receptor family and plays a significant role in various physiological processes.

Mode of Action

This compound acts as a selective agonist for the EP4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the EP4 receptor, triggering a series of events within the cell.

Biochemical Pathways

It is known that prostaglandins like this compound play a crucial role in various biological processes, including inflammation and cancer

Pharmacokinetics

It is known that prostaglandins are rapidly metabolized and have a short half-life in the body .

Result of Action

This compound has been shown to have a powerful bronchoconstrictor effect, contracting human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . It is also used in studies related to bone healing and heart failure .

Biochemical Analysis

Biochemical Properties

11-deoxy Prostaglandin E2 interacts with various enzymes and proteins in biochemical reactions. It is known to interact with the EP4 receptor, a G-protein coupled receptor . The nature of this interaction is that of an agonist, meaning this compound binds to the EP4 receptor and activates it .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways. Specifically, it activates the EP4 receptor, which can trigger a cascade of intracellular signaling events . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the EP4 receptor. This binding activates the receptor, which can then initiate a series of intracellular signaling events . These events can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the prostaglandin synthesis pathway. It is an analog of prostaglandin E2, which is synthesized from arachidonic acid via the cyclooxygenase pathway

Properties

IUPAC Name

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHZICXYLKQMKI-FOSBLDSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-deoxy Prostaglandin E2
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11-deoxy Prostaglandin E2
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11-deoxy Prostaglandin E2
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11-deoxy Prostaglandin E2
Reactant of Route 5
11-deoxy Prostaglandin E2
Reactant of Route 6
11-deoxy Prostaglandin E2

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